

HPN217 Tri-specific T cell Activating Construct (TriTAC): A Technical Overview

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This technical guide provides an in-depth overview of HPN217, a Tri-specific T cell Activating Construct (TriTAC) developed by Harpoon Therapeutics. HPN217 is an investigational immunotherapy for the treatment of relapsed/refractory multiple myeloma (RRMM). This document details the molecular design, mechanism of action, preclinical data, and clinical findings for HPN217, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to HPN217 and the TriTAC Platform

HPN217 is a novel, single polypeptide, tri-specific T cell engager engineered from Harpoon Therapeutics' proprietary TriTAC platform.[1][2] This platform is designed to create small, stable, and potent T cell engagers with extended half-lives. HPN217 is designed to redirect a patient's own T cells to recognize and eliminate B-cell maturation antigen (BCMA)-expressing multiple myeloma cells.[1][3] The construct has a molecular weight of approximately 53 kDa and is produced in Chinese Hamster Ovary (CHO) cells.[2][4]

The key innovation of the TriTAC platform lies in its tri-specific design, which incorporates three binding domains:



- An anti-BCMA domain: This N-terminal single domain antibody (sdAb) specifically targets the B-cell maturation antigen (BCMA, also known as TNFRSF17), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.[2][3][4]
- An anti-CD3 domain: A C-terminal single-chain variable fragment (scFv) that binds to the CD3 epsilon (CD3ε) subunit of the T cell receptor (TCR) complex on T cells, leading to T cell activation.[2][4]
- An anti-albumin domain: A middle single domain antibody (sdAb) that binds to human serum albumin (HSA).[2][4] This unique feature extends the serum half-life of the molecule, allowing for more convenient dosing schedules.[2][3]

Mechanism of Action

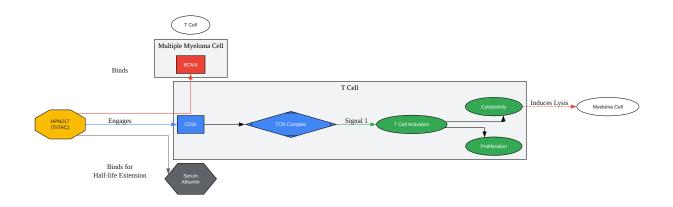
HPN217's mechanism of action is based on the redirection of cytotoxic T lymphocytes (CTLs) to kill BCMA-expressing tumor cells.[3] Upon intravenous administration, HPN217 simultaneously binds to BCMA on a myeloma cell and CD3ɛ on a T cell.[2][3][4] This cross-linking event mimics a natural immune synapse, triggering T cell activation, proliferation, and differentiation into cytotoxic effector cells.[2][4] These activated T cells then release cytotoxic granules containing perforin and granzymes, leading to the lysis of the targeted myeloma cells. [5]

The inclusion of the albumin-binding domain is a key differentiator of the TriTAC platform. By binding to endogenous serum albumin, HPN217's hydrodynamic size is increased, reducing its renal clearance and significantly extending its circulating half-life.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of HPN217-mediated T cell activation and a general workflow for a T cell-dependent cellular cytotoxicity (TDCC) assay used to evaluate its in vitro efficacy.

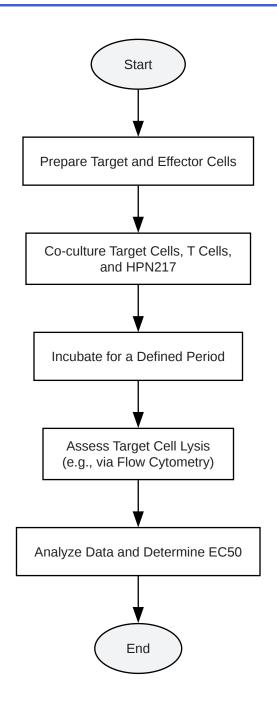




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Caption: HPN217 signaling pathway.





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Caption: Generalized TDCC experimental workflow.

Preclinical Data Summary

A summary of the key preclinical findings for HPN217 is presented in the tables below.

Table 1: Molecular Characteristics and Binding Affinities



Parameter	Value	Method
Molecular Weight	~53 kDa	-
Anti-BCMA Domain	Single domain antibody (sdAb)	-
Anti-CD3 Domain	Single-chain variable fragment (scFv)	-
Anti-Albumin Domain	Single domain antibody (sdAb)	-
Binding Affinity (Human BCMA)	5.5 nM	Biolayer interferometry
Binding Affinity (Human Serum Albumin)	6 nM	Biolayer interferometry
Binding Affinity (Human CD3ε)	17 nM	Biolayer interferometry

Data sourced from Patsnap Synapse.[6]

Table 2: In Vitro and In Vivo Activity

Parameter	Result	Model System
In Vitro Cytotoxicity (EC50)	0.05 - 0.7 nM	T cell-dependent cellular cytotoxicity (TDCC) assays
In Vivo Efficacy	Dose-dependent tumor growth suppression	RPMI-8226 multiple myeloma xenograft model
Dose-dependent tumor growth suppression	Jeko-1 mantle cell lymphoma xenograft model	
Pharmacokinetics (Half-life)	64 - 85 hours	Cynomolgus monkeys
In Vivo Stability	Stable and intact for up to 3 weeks	Cynomolgus monkeys

Data sourced from ResearchGate and Patsnap Synapse.[4][6]

Clinical Development and Efficacy



HPN217 is being evaluated in a Phase 1/2 clinical trial (NCT04184050) in patients with relapsed/refractory multiple myeloma who have received at least three prior therapies.[7][8] The FDA has granted Fast Track designation to HPN217 for this indication.[8]

Table 3: Phase 1 Clinical Trial (NCT04184050) - Efficacy

Data

Dala		
Parameter	Value	Patient Cohort
Overall Response Rate (ORR)	77%	Higher doses (12 mg or 24 mg) with step-dosing
63%	12 mg dose cohorts	
Very Good Partial Response (VGPR) or better	46%	Higher doses (12 mg or 24 mg)
53%	12 mg dose cohorts	
Median Time to First Response	1.2 months	12 mg and 24 mg cohorts
Median Duration of Response	20.5 months	All responders (as of Oct 17, 2023 data cutoff)
Minimal Residual Disease (MRD) Negativity	3 patients evaluated were MRD negative	Higher doses (12 mg or 24 mg)

Data sourced from OncLive and GlobeNewswire.[9]

Table 4: Phase 1 Clinical Trial (NCT04184050) - Safety and Tolerability



Adverse Event	Incidence	Grade	Patient Cohort
Cytokine Release Syndrome (CRS)	29%	Grade 1 and 2	Step-up dosing
16%	Grade 1 and 2	12 mg cohorts	
Immune Effector Cell- Associated Neurotoxicity Syndrome (ICANS)	0%	-	Not recorded at higher dose levels
Most Common Treatment-Emergent Adverse Events (≥20%)	Anemia (49%), Fatigue (37%), CRS (25%), Nausea (22%), Arthralgia (20%), Diarrhea (20%), Transaminitis (20%)	-	All patients

Data sourced from OncLive and GlobeNewswire.[7][9]

The Phase 1 study established a recommended Phase 2 dose (RP2D) of 12 mg.[9] The data suggest that HPN217 has a manageable safety profile with a low incidence of severe CRS and no observed ICANS at the higher dose levels.[9]

Experimental Methodologies

While detailed, proprietary protocols are not publicly available, the following sections outline generalized methodologies for the key experiments cited in the preclinical evaluation of HPN217.

T cell-Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency of HPN217 in mediating T cell killing of BCMA-expressing target cells.

Generalized Protocol:

Cell Preparation:



- Target Cells: Culture a BCMA-positive multiple myeloma cell line (e.g., RPMI-8226).
 Harvest and ensure high viability.
- Effector Cells: Isolate pan T cells or specific T cell subsets from healthy human donor peripheral blood mononuclear cells (PBMCs).

Co-culture:

- Plate target cells at a determined density in a 96-well plate.
- Add effector cells at a specified effector-to-target (E:T) ratio.
- Add serial dilutions of HPN217 to the co-culture. Include a no-drug control.

Incubation:

- Incubate the plate at 37°C in a humidified CO2 incubator for a predefined period (e.g., 24, 48, or 72 hours).
- Assessment of Cell Viability:
 - Quantify target cell lysis using a validated method, such as:
 - Flow Cytometry: Stain cells with a viability dye (e.g., 7-AAD or propidium iodide) and antibodies to distinguish target and effector cells.
 - Luminescence-based assay: Use a reagent that measures the release of a cytosolic enzyme (e.g., LDH) from lysed cells or a viability reagent that measures the ATP content of remaining viable cells.

Data Analysis:

- Calculate the percentage of specific lysis for each HPN217 concentration.
- Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Foundational & Exploratory



Objective: To evaluate the anti-tumor efficacy of HPN217 in a living organism.

Generalized Protocol:

- Animal Model:
 - Use immunodeficient mice (e.g., NSG mice) that can accept human cell line xenografts.
- Tumor Implantation:
 - Subcutaneously implant a human multiple myeloma cell line (e.g., RPMI-8226) into the flank of the mice.
 - Allow tumors to establish and reach a predetermined size.
- Treatment:
 - Randomize mice into treatment and control groups.
 - Administer HPN217 intravenously at various dose levels and schedules. The control group receives a vehicle control.
- Tumor Monitoring:
 - Measure tumor volume using calipers at regular intervals throughout the study.
 - Monitor animal body weight and overall health.
- Endpoint and Analysis:
 - The study may be terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
 - Collect tumors for further analysis (e.g., histology, biomarker analysis).
 - Compare tumor growth inhibition in the HPN217-treated groups to the control group.

Disclaimer: The experimental protocols provided above are generalized and intended for illustrative purposes. They are based on standard immunological and in vivo pharmacology



techniques and may not reflect the specific protocols used by Harpoon Therapeutics in the development of HPN217.

Conclusion

HPN217, a tri-specific T cell activating construct, has demonstrated a promising efficacy and safety profile in both preclinical models and early-phase clinical trials for relapsed/refractory multiple myeloma. Its unique design, which includes an albumin-binding domain for half-life extension, may offer advantages in terms of dosing convenience and tolerability. The robust clinical activity observed at the recommended Phase 2 dose, coupled with a manageable safety profile, supports the continued development of HPN217 as a potential new therapeutic option for patients with multiple myeloma.

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